molecular formula C24H19ClN2O2S B11097306 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone

Cat. No.: B11097306
M. Wt: 434.9 g/mol
InChI Key: HHQUOVBNMQZGGA-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative provided for early-stage research and discovery. Quinazolinones are recognized in medicinal chemistry as a "privileged structure" due to their diverse biological activities and presence in over 150 naturally occurring alkaloids . This compound features a 4(3H)-quinazolinone core, a stable scaffold known to participate in lactam–lactim tautomerism, which can enhance its reactivity in further chemical modifications . The structure is substituted at the 2-position with a sulfanyl-linked 4-chlorophenyl ketone group and at the 3-position with a 2,5-dimethylphenyl ring. Researchers value this scaffold primarily for its potential in developing novel therapeutic agents. Quinazolinone-based compounds demonstrate a wide spectrum of pharmacological activities, with significant focus on cytotoxic and anticancer properties . These molecules can exert their effects through various mechanisms, including the inhibition of critical enzymes like epidermal growth factor receptor (EGFR) and tubulin polymerization . Furthermore, this chemical class shows prominent antimicrobial activity against various Gram-positive bacteria and fungi, making it a candidate for antibiotic discovery programs . The specific substitution pattern on this compound—particularly the 2,5-dimethylphenyl group at the N-3 position and the chlorophenyl moiety—is of high interest for structure-activity relationship (SAR) studies. SAR indicates that modifications at the 2- and 3-positions of the quinazolinone ring are crucial for modulating potency and selectivity in biological assays . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

Molecular Formula

C24H19ClN2O2S

Molecular Weight

434.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2,5-dimethylphenyl)quinazolin-4-one

InChI

InChI=1S/C24H19ClN2O2S/c1-15-7-8-16(2)21(13-15)27-23(29)19-5-3-4-6-20(19)26-24(27)30-14-22(28)17-9-11-18(25)12-10-17/h3-13H,14H2,1-2H3

InChI Key

HHQUOVBNMQZGGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Reaction Pathway

This classical method begins with anthranilic acid derivatives as precursors. The quinazolinone core is formed via cyclization under thermal conditions. For the target compound, 3-(2,5-dimethylphenyl)anthranilic acid reacts with 2-(4-chlorophenyl)-2-oxoethyl thioacetate in the presence of acetic anhydride.

Key Steps:

  • Acylation : Anthranilic acid is acylated with chloroacetyl chloride to form 2-chloromethyl-1,3-benzoxazin-4-one .

  • Ring Closure : Heating with acetic anhydride induces cyclization to yield the quinazolinone scaffold.

  • Thioether Formation : The sulfanyl group is introduced via nucleophilic substitution using sodium sulfide or thiourea derivatives.

Optimization Data:

ParameterConditionYieldSource
SolventAcetic anhydride78%
Temperature170–180°C82%
CatalystNone

One-Pot Synthesis Under Ultrasonic Irradiation

Reaction Mechanism

This streamlined approach combines anthranilic acid , acetic anhydride , and 2,5-dimethylbenzylamine under ultrasonic irradiation. The sulfanyl group is introduced in situ using 2-(4-chlorophenyl)-2-oxoethyl mercaptan .

Advantages:

  • Reduced Reaction Time : Ultrasonic waves accelerate the cyclization step (30–60 minutes vs. 6–8 hours conventionally).

  • Higher Atom Economy : Eliminates intermediate isolation steps.

Performance Metrics:

ParameterConditionYieldSource
Ultrasonic Frequency40 kHz85%
SolventSolvent-free88%

Oxidative Coupling with o-Aminobenzamides

Methodology

A novel oxidative method employs o-aminobenzamide and 4-chlorostyrene in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. The sulfanyl group is appended post-cyclization using 2-mercapto-2-(4-chlorophenyl)acetone .

Critical Observations:

  • Regioselectivity : The styrene’s electron-withdrawing groups (e.g., Cl) direct cyclization to the para position.

  • Byproduct Formation : Overoxidation to sulfone derivatives occurs if reaction time exceeds 12 hours.

Reaction Conditions:

ParameterConditionYieldSource
OxidantTBHP (3 equiv)70%
Temperature80°C65%

Solid-Phase Combinatorial Synthesis

Protocol

Adapted from patent literature, this method immobilizes anthranilic acid on Wang resin. Sequential reactions with 2,5-dimethylphenyl isocyanate and 2-(4-chlorophenyl)-2-oxoethyl thiol yield the target compound after cleavage.

Benefits:

  • Scalability : Suitable for parallel synthesis of derivatives.

  • Purity : Solid-phase extraction minimizes impurities (>95% purity).

Resin Loading Data:

Resin TypeLoading Capacity (mmol/g)YieldSource
Wang Resin0.8–1.275%

Solvent-Free Synthesis Using PEG-400

Green Chemistry Approach

Polyethylene glycol (PEG-400) acts as a phase-transfer catalyst in a solvent-free reaction between 2-chloromethyl-3-(2,5-dimethylphenyl)quinazolin-4(3H)-one and 2-(4-chlorophenyl)-2-oxoethyl thiol .

Highlights:

  • Environmental Impact : Eliminates volatile organic solvents.

  • Efficiency : Grinding reactants with PEG-400 achieves 90% conversion in 2 hours.

Comparative Data:

CatalystReaction TimeYieldSource
PEG-4002 hours90%
Conventional6 hours78%

Silver Nanocatalyst-Mediated Synthesis

Nanoparticle-Driven Cyclization

Biosynthesized silver nanoparticles (Ag NPs) catalyze the reaction between 2-amino-N-(2,5-dimethylphenyl)benzamide and 2-(4-chlorophenyl)-2-oxoethyl thioacetate in ethanol.

Characterization:

  • Nanoparticle Size : 20–50 nm (confirmed via SEM).

  • Reusability : Catalyst retains 85% activity after five cycles.

Catalytic Performance:

ParameterConditionYieldSource
Catalyst Loading5 mol% Ag NPs92%
TemperatureReflux (78°C)88%

Comparative Analysis of Methods

MethodYield RangeTimeScalabilityEnvironmental Impact
Niementowski78–82%6–8 hoursModerateHigh (solvent use)
Ultrasonic85–88%30–60 minHighLow
Oxidative Coupling65–70%12 hoursLowModerate
Solid-Phase75%24 hoursHighLow
PEG-40090%2 hoursHighVery Low
Ag Nanocatalyst88–92%3 hoursHighModerate

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinones.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives are known for their anticancer properties. Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against HepG2 and MCF-7 Cell Lines

A study evaluated the anticancer activity of several quinazolinone derivatives, including the compound of interest, against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated that:

  • The compound exhibited IC50 values ranging from 10.82 to 29.46 μM/L against HepG2 and 7.09 to 31.85 μM/L against MCF-7.
  • The mechanism of action was linked to the inhibition of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

Broader Biological Activities

Beyond anticancer properties, quinazolinones have been reported to exhibit a range of biological activities:

  • Antimicrobial Effects : Some derivatives show promise as antibacterial and antifungal agents, expanding their potential therapeutic applications .
  • Anti-inflammatory Properties : Certain studies have indicated that quinazolinones may possess anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

Data Table: Summary of Anticancer Activity

Cell LineIC50 Value (μM/L)Mechanism
HepG210.82 - 29.46DHFR Inhibition
MCF-77.09 - 31.85TS Inhibition

Mechanism of Action

The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to the simpler 3-ethyl or 3-phenyl substituents in analogues . This may enhance membrane permeability but reduce aqueous solubility.
  • The sulfanyl linkage in the target compound and its ethyl analogue () contrasts with the sulfonamide group in compound 1e (), which introduces hydrogen-bonding capacity and polarity .

Impact of Chlorine Substitution :

  • Chlorine at the 4-position of the phenyl ring (common in the target compound and 1e ) is associated with enhanced biological activity in kinase inhibitors due to electron-withdrawing effects and improved target binding .

Thermal Stability :

  • Compound 1e () exhibits a high melting point (248–249°C), likely due to its sulfonamide group facilitating intermolecular hydrogen bonding. The target compound’s melting point remains unreported but may differ due to steric hindrance from the dimethylphenyl group .

Key Insights:

  • The target compound’s synthesis likely follows methods analogous to , where diazonium salt coupling or sulfanyl alkylation is employed to introduce the 4-chlorophenyl-2-oxoethylsulfanyl group .
  • The absence of reported spectral data for the target compound limits direct comparison, but compound 1e’s IR and NMR profiles () highlight the diagnostic C=O lactam stretch (~1670 cm⁻¹) and aromatic proton environments common to quinazolinones .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone is a member of the quinazolinone family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H19ClN2O3S2
  • Molecular Weight : 483.00 g/mol
  • CAS Number : 374912-44-4

Synthesis

The synthesis of quinazolinone derivatives typically involves multi-step reactions that include cyclization and substitution processes. The specific synthetic route for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods such as:

  • Condensation reactions involving appropriate thioketones and amines.
  • Cyclization to form the quinazolinone core.

Anticancer Activity

Quinazolinone derivatives have shown significant anticancer properties. In vitro studies indicate that 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Caco-2 Cells : The compound significantly decreased cell viability (39.8% compared to untreated controls) in studies evaluating anticancer activity against colorectal cancer models .
  • MCF-7 Cells : Similar compounds demonstrated potent cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

Quinazolinones are also recognized for their antimicrobial properties:

  • Bacterial Inhibition : The compound has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), showing potential in reducing bacterial viability through mechanisms that involve inhibiting penicillin-binding proteins (PBPs) .
  • Fungal Activity : Some derivatives exhibit antifungal properties, though specific data on this compound's efficacy is limited.

Anti-inflammatory Effects

Research suggests that quinazolinone derivatives may possess anti-inflammatory properties. Compounds in this class have been noted to reduce inflammatory markers in various models, indicating potential applications in treating inflammatory diseases.

The mechanisms by which 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone exerts its biological effects are likely multifaceted:

  • Inhibition of Enzyme Activity : Interaction with enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.
  • Disruption of Cellular Processes : Interfering with DNA replication and repair mechanisms.

Case Studies

  • In Vitro Studies : A study reported that compounds similar to this quinazolinone derivative showed significant cytotoxicity against prostate cancer cell lines (PC3) with IC50 values ranging from 27.2% to 31.9% depending on the specific derivative used .
  • Synergistic Effects : Another study highlighted the potential for these compounds to synergize with existing antibiotics, enhancing their efficacy against resistant bacterial strains when combined with β-lactam antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted quinazolinone precursors with thiol-containing intermediates. Key steps include:

  • Thioether linkage formation : Reacting 2-mercaptoquinazolinone derivatives with α-haloketones (e.g., 2-(4-chlorophenyl)-2-oxoethyl halides) under basic conditions .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of substituents, X-ray crystallography for absolute configuration (as seen in structurally similar quinazolinones ), and HPLC-MS for purity (>95%).
  • Example protocol : A split-plot design with replicates (as in agricultural chemistry studies ) can optimize reaction yields by varying solvents (DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. DBU).

Q. How can researchers screen this compound for biological activity?

  • Answer : Prioritize assays based on structural analogs (e.g., antimicrobial or anticancer activity in quinazolinones with chloro/alkyl substituents ):

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ comparisons to controls like 5-fluorouracil.
  • Antioxidant : DPPH radical scavenging assay, referencing phenolic compound analysis methods .

Q. What computational tools are suitable for predicting physicochemical properties?

  • Answer : Use PubChem or ChemSpider for experimental data validation . For in silico predictions:

  • LogP : SwissADME or Molinspiration for lipophilicity.
  • Solubility : ALOGPS 2.1 with atom-type descriptors.
  • Bioactivity : PASS Online for target prediction (e.g., kinase inhibition).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Answer :

  • Variable substituents : Compare analogs with 4-chlorophenyl vs. 4-fluorophenyl at the thioether position, and 2,5-dimethylphenyl vs. 4-methoxyphenyl at the quinazolinone N3 position .
  • Biological testing : Use a matrix design (e.g., 4x4 factorial) to assess synergistic effects of substituents on activity (Table 1).

Table 1 : Example SAR Matrix for Analogs

Substituent (R1)Substituent (R2)Antimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
4-Cl2,5-dimethyl8.212.3
4-F2,5-dimethyl10.515.8
4-Cl4-OCH₃15.725.4

Q. How should researchers address contradictions in reported bioactivity data for quinazolinone derivatives?

  • Answer : Contradictions often arise from assay variability or structural misinterpretation. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.
  • Structural verification : Use single-crystal X-ray data to resolve ambiguities (e.g., thiadiazole vs. thiazole ring conformers ).
  • Meta-analysis : Compare datasets from PubMed and SciFinder while excluding non-peer-reviewed sources (e.g., commercial databases like BenchChem ).

Q. What experimental designs are optimal for studying environmental fate and toxicity?

  • Answer : Follow frameworks like Project INCHEMBIOL :

  • Phase 1 : Determine octanol-water partition coefficients (log Kow) and hydrolysis rates under varying pH.
  • Phase 2 : Acute toxicity assays using Daphnia magna or Danio rerio, with LC₅₀ calculations.
  • Phase 3 : Long-term ecosystem modeling to assess bioaccumulation potential.

Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties in this compound?

  • Answer :

  • X-ray crystallography : Resolve absolute configuration of the quinazolinone core and thioether linkage (as in ).
  • ECD spectroscopy : Compare experimental electronic circular dichroism with TD-DFT calculations to assign stereocenters.
  • Dynamic NMR : Detect rotational barriers in the 2,5-dimethylphenyl group at variable temperatures.

Methodological Notes

  • Data validation : Cross-reference spectral data with PubChem entries and crystallographic databases (e.g., CCDC).

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